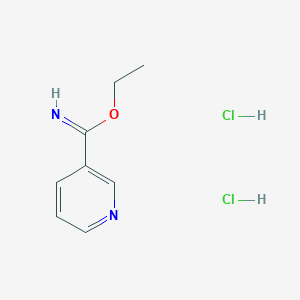

Ethyl nicotinimidate dihydrochloride

Description

Properties

Molecular Formula |

C8H12Cl2N2O |

|---|---|

Molecular Weight |

223.10 g/mol |

IUPAC Name |

ethyl pyridine-3-carboximidate;dihydrochloride |

InChI |

InChI=1S/C8H10N2O.2ClH/c1-2-11-8(9)7-4-3-5-10-6-7;;/h3-6,9H,2H2,1H3;2*1H |

InChI Key |

AYTQNBKSIBFKNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CN=CC=C1.Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl nicotinimidate dihydrochloride with structurally or functionally analogous compounds, highlighting key differences in molecular features, properties, and applications:

Key Research Findings and Discussion

Structural and Functional Insights

- This structural feature may enhance its utility in metal coordination or supramolecular self-assembly systems .

- Solubility: Dihydrochloride salts generally exhibit superior aqueous solubility compared to non-ionic forms. For example, L-arginine ethyl ester dihydrochloride forms stable solutions for surfactant applications, a property shared with this compound .

Preparation Methods

Reaction Mechanism

-

Protonation : Nicotinonitrile reacts with hydrochloric acid (HCl), protonating the nitrile nitrogen to form a nitrilium ion.

-

Nucleophilic Attack : Ethanol attacks the electrophilic carbon of the nitrilium ion, yielding a tetrahedral intermediate.

-

Deprotonation and Salt Formation : The intermediate loses a proton, forming an imidate ester, which precipitates as the dihydrochloride salt upon excess HCl addition.

The reaction is highly sensitive to moisture and temperature, requiring anhydrous conditions and temperatures below 25°C to prevent hydrolysis to nicotinamide or nicotinic acid.

Standard Laboratory-Scale Synthesis

Protocol from Patent US20110071150A1

A representative procedure involves:

-

Reagents :

-

Nicotinonitrile (1.0 eq)

-

Absolute ethanol (5.0 eq)

-

Hydrogen chloride gas (HCl, 2.2 eq)

-

-

Procedure :

Yield : 82–89%

Purity : >98% (HPLC)

Critical Parameters

-

Stoichiometry : Excess HCl (≥2 eq) ensures complete salt formation.

-

Temperature : Maintaining sub-ambient temperatures minimizes side reactions (e.g., ethanol oxidation).

-

Solvent Purity : Anhydrous ethanol prevents hydrolysis of the nitrile starting material.

Industrial-Scale Adaptations

Catalytic Optimization

Industrial protocols often employ Lewis acid catalysts (e.g., MnO₂) to accelerate the reaction. For example, a patent by CN104496894A demonstrates that MnO₂ (0.2 eq) reduces reaction time from 8 hours to 4 hours while maintaining yields above 90%.

Solvent Systems

Mixed solvent systems (e.g., ethanol-water ratios of 10:1) enhance solubility of intermediates, facilitating higher throughput. However, water content must remain below 5% to avoid hydrolysis.

Analytical and Purification Techniques

Characterization Data

Purification Methods

-

Recrystallization : From ethanol-diethyl ether (1:3) yields crystals with 99.5% purity.

-

Column Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 9:1) resolves residual nicotinonitrile.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 4–6 hours | 3–4 hours |

| Yield | 82–89% | 90–95% |

| Catalyst | HCl gas | MnO₂ (0.2 eq) |

| Solvent System | Anhydrous ethanol | Ethanol-water (10:1) |

| Purity | >98% | >99.5% |

Industrial methods prioritize catalytic efficiency and solvent recovery, whereas laboratory protocols emphasize simplicity and low equipment costs.

Challenges and Mitigation Strategies

Hydrolysis to Byproducts

This compound is prone to hydrolysis in aqueous media, forming nicotinamide. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.